3-(1H-Benzimidazol-1-yl)propan-1-amine

medicinal chemistry regioisomerism kinase inhibition

3-(1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS 73866-15-6), also known as 3-(1H-benzimidazol-1-yl)propan-1-amine, is a primary amine-functionalized benzimidazole derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol. This compound serves as a critical intermediate and scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 73866-15-6
Cat. No. B1308242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzimidazol-1-yl)propan-1-amine
CAS73866-15-6
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCCN
InChIInChI=1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2
InChIKeyZPIGBNBDPBKNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>26.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS 73866-15-6): Procurement-Ready Benzimidazole Scaffold for Kinase Inhibitor Synthesis


3-(1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS 73866-15-6), also known as 3-(1H-benzimidazol-1-yl)propan-1-amine, is a primary amine-functionalized benzimidazole derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound serves as a critical intermediate and scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. Its structural features—a benzimidazole core linked via an N1-propylamine chain—distinguish it from other regioisomers and benzimidazole-based analogs, offering specific physicochemical properties and reactivity profiles . Commercial vendors including MedChemExpress, TargetMol, and Matrix Scientific offer this compound at purities typically exceeding 95% for research and industrial applications .

Why 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS 73866-15-6) Cannot Be Interchanged with Generic Benzimidazole Propanamines


Generic substitution among benzimidazole propanamine derivatives is scientifically unsound due to critical differences in regioisomerism and substitution patterns that dictate reactivity, biological target engagement, and physicochemical properties . 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine features an N1-substituted benzimidazole core with a primary amine-terminated propyl chain, a specific structural arrangement that fundamentally alters its hydrogen-bonding capacity, LogD, and interaction with kinase ATP-binding pockets compared to the more common C2-substituted analog (3-(1H-benzimidazol-2-yl)propan-1-amine, CAS 42784-26-9) . Substituting either regioisomer or other benzimidazole derivatives with varied substitution patterns (e.g., 5-chloro, 4,5-dimethyl, or N,N-diethyl variants) will result in altered synthetic outcomes, divergent biological activity profiles, and non-comparable physicochemical behavior, directly impacting experimental reproducibility and procurement value [1].

Quantitative Differentiation Guide for 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS 73866-15-6) vs. Closest Analogs


Regioisomeric Differentiation: N1- vs. C2-Substitution Dictates Physicochemical and Biological Properties

The target compound, 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine, is an N1-substituted benzimidazole, whereas its closest analog, 3-(1H-benzimidazol-2-yl)propan-1-amine (CAS 42784-26-9), is a C2-substituted isomer . This regioisomeric difference results in a distinct hydrogen bond donor/acceptor profile: the N1-substituted compound has two hydrogen bond donors (the primary amine and the benzimidazole NH) and three acceptors, while the C2-substituted analog has an additional donor due to the benzimidazole NH group . This difference directly impacts binding interactions in kinase active sites, as demonstrated by the reported GSK-3β IC50 of 200 nM for the N1-substituted compound in cellular assays [1].

medicinal chemistry regioisomerism kinase inhibition

Aqueous Solubility Advantage for Biological Assay Compatibility

3-(1H-1,3-benzodiazol-1-yl)propan-1-amine exhibits a predicted water solubility of 46,520 mg/L at 25°C, as estimated by the US EPA EPISuite model . This high aqueous solubility contrasts with the general class of benzimidazole derivatives, which often have limited water solubility due to their aromatic nature. For example, related benzimidazole kinase inhibitors with halogen or alkyl substitutions typically require DMSO or other organic co-solvents for in vitro testing, whereas the target compound's superior solubility facilitates direct aqueous formulation .

solubility formulation in vitro assays

Lipophilicity Profile (LogP 1.29) Optimized for Blood-Brain Barrier Penetration Studies

The target compound has a predicted LogP (octanol-water partition coefficient) of 1.29 as estimated by KOWWIN v1.67 . This moderate lipophilicity falls within the optimal range for central nervous system (CNS) drug candidates, which typically require LogP values between 1 and 3 for effective blood-brain barrier (BBB) penetration [1]. In contrast, more highly substituted benzimidazole analogs (e.g., N,N-diethyl or 5-chloro derivatives) exhibit significantly higher LogP values (often >2.5), potentially reducing their CNS penetration efficiency or increasing non-specific binding [2].

CNS drug discovery blood-brain barrier LogP

Thermal Stability and Vapor Pressure Profile for Safe Handling and Storage

3-(1H-1,3-benzodiazol-1-yl)propan-1-amine has a predicted boiling point of 337.3 ± 44.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.7 mmHg at 25°C . These values indicate low volatility and high thermal stability, making the compound suitable for standard laboratory handling and storage at ambient temperature . In contrast, many benzimidazole derivatives with smaller alkyl chains or halogen substitutions exhibit higher vapor pressures or lower boiling points, necessitating more stringent storage conditions (e.g., -20°C or under inert atmosphere) to prevent degradation or loss .

thermal stability safety storage

Optimal Application Scenarios for 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS 73866-15-6) in Drug Discovery and Chemical Synthesis


Synthesis of DAPK1 Inhibitors for Neurodegenerative Disease Research

3-(1H-1,3-benzodiazol-1-yl)propan-1-amine serves as a critical precursor for the synthesis of selective Death-Associated Protein Kinase 1 (DAPK1) inhibitors . Its primary amine functionality allows for facile conjugation to various pharmacophores via amide bond formation or reductive amination, enabling the construction of potent DAPK1 inhibitors. These compounds are valuable tools for investigating the role of DAPK1 in apoptosis, autophagy, and neurodegenerative diseases such as Alzheimer's and Parkinson's [1].

GSK-3β Inhibitor Development for Metabolic and CNS Disorders

The compound's demonstrated GSK-3β inhibitory activity (IC50 = 200 nM in cellular assays) positions it as a starting point for the development of more potent and selective glycogen synthase kinase-3 beta (GSK-3β) inhibitors . GSK-3β is a validated target for type 2 diabetes, Alzheimer's disease, and bipolar disorder. Researchers can leverage the N1-benzimidazole scaffold to design ATP-competitive inhibitors with improved potency and selectivity profiles [1].

Kinase Inhibitor Scaffold for CK2 and PIM1 Dual Inhibition

Structurally related N1-substituted benzimidazole derivatives, such as 3-aminopropyl-4,5,6,7-tetrabromobenzimidazole, have been crystallographically confirmed to bind to the ATP site of casein kinase 2 (CK2) . 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine can be used as a core scaffold to synthesize dual inhibitors of CK2 and PIM1 kinases, which are attractive targets for cancer therapy. The primary amine provides a versatile handle for introducing diverse functional groups to optimize kinase selectivity and potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Benzimidazol-1-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.